molecular formula C11H12N2O B2950016 1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 113580-51-1

1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B2950016
CAS No.: 113580-51-1
M. Wt: 188.23
InChI Key: BWGFDJAYNQDVMJ-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with a nitrile group at the 3-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of a catalyst can yield the desired compound. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,3-dione derivatives, while reduction can produce 1-methyl-2-amino-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile.

Scientific Research Applications

1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it can inhibit certain enzymes involved in cell proliferation, leading to potential anticancer activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbonitrile: This compound has a similar structure but lacks the additional hydrogenation on the quinoline ring.

    2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile: This compound is similar but does not have the methyl group at the 1-position.

Uniqueness

1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of the nitrile group and the degree of hydrogenation on the quinoline ring contribute to its distinct chemical and physical properties.

Properties

IUPAC Name

1-methyl-2-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13-10-5-3-2-4-8(10)6-9(7-12)11(13)14/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGFDJAYNQDVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C=C(C1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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